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molecular formula C9H19N3O2 B8404246 Piperazine-1-carboxylic acid (2-methoxy-ethyl)-methyl-amide

Piperazine-1-carboxylic acid (2-methoxy-ethyl)-methyl-amide

Cat. No. B8404246
M. Wt: 201.27 g/mol
InChI Key: ZGAMXARHJKUHGE-UHFFFAOYSA-N
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Patent
US07872003B2

Procedure details

To piperazine-1,4-dicarboxylic acid tert-butyl ester 4-nitro-phenyl ester (500 mg, 1.42 mmol) in anhydrous THF (5 mL) was added N-(2-methoxy-ethyl)methylamine (2 eq., 254 mg). The reaction mixture was refluxed overnight, then evaporated in vacuo and purified by chromatography to give 4-[(2-methoxyethyl)-methyl-carbamoyl]piperazine-1-carboxylic acid tert-butyl ester as a clear oil (304 mg, 71%). To 4-[(2-methoxyethyl)-methyl-carbamoyl]piperazine-1-carboxylic acid tert-butyl ester (304 mg, 1.01 mmol) in dichloromethane (3 mL) was added HCl (2M solution in ether), the reaction mixture stirred at rt overnight and then evaporated in vacuo to give piperazine-1-carboxylic acid (2-methoxy-ethyl)-methyl-amide as HCl salt (330 mg).
Name
4-[(2-methoxyethyl)-methyl-carbamoyl]piperazine-1-carboxylic acid tert-butyl ester
Quantity
304 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:21])[N:15]([CH2:17][CH2:18][O:19][CH3:20])[CH3:16])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:22]>ClCCl>[CH3:20][O:19][CH2:18][CH2:17][N:15]([CH3:16])[C:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)=[O:21].[ClH:22]

Inputs

Step One
Name
4-[(2-methoxyethyl)-methyl-carbamoyl]piperazine-1-carboxylic acid tert-butyl ester
Quantity
304 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(N(C)CCOC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCCN(C(=O)N1CCNCC1)C
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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